molecular formula C25H27N3O4 B14221336 Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)- CAS No. 535994-63-9

Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-

Cat. No.: B14221336
CAS No.: 535994-63-9
M. Wt: 433.5 g/mol
InChI Key: RGPWGZPQPYGCNX-UHFFFAOYSA-N
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Description

Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)- is a complex organic compound characterized by its unique structure, which includes an imidazolidine ring substituted with methoxyphenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with diamines, followed by cyclization to form the imidazolidine ring. The reaction conditions often require an inert atmosphere, such as argon, and the use of solvents like dichloromethane or toluene. The reaction may be catalyzed by acids or bases, depending on the specific synthetic route .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidine derivatives, such as:

  • Imidazolidine-2-thione
  • Imidazolidine-2,4-dione
  • Thiazolidine derivatives

Uniqueness

Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

535994-63-9

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)imidazolidine

InChI

InChI=1S/C25H27N3O4/c1-31-23-10-6-19(7-11-23)17-26-14-15-27(18-20-8-12-24(32-2)13-9-20)25(26)21-4-3-5-22(16-21)28(29)30/h3-13,16,25H,14-15,17-18H2,1-2H3

InChI Key

RGPWGZPQPYGCNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(C2C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=C(C=C4)OC

Origin of Product

United States

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